molecular formula C15H10BrN3O2 B2825879 3-(3-Bromophenyl)-1-pyridin-2-ylpyrazole-4-carboxylic acid CAS No. 1152547-37-9

3-(3-Bromophenyl)-1-pyridin-2-ylpyrazole-4-carboxylic acid

Cat. No.: B2825879
CAS No.: 1152547-37-9
M. Wt: 344.168
InChI Key: YPWSRMBWCAGBFU-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-pyridin-2-ylpyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group and a pyridinyl group

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might also interact with palladium catalysts in these reactions.

Mode of Action

In suzuki–miyaura coupling reactions, the reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by the transmetalation of a nucleophilic organic group from boron to palladium . This could potentially be a mode of action for this compound if it is involved in similar reactions.

Biochemical Pathways

Suzuki–miyaura coupling reactions, which this compound might be involved in, are widely used in organic synthesis for the formation of carbon-carbon bonds . This suggests that the compound could potentially affect biochemical pathways involving the formation or modification of carbon-carbon bonds.

Result of Action

If the compound is involved in suzuki–miyaura coupling reactions, it could potentially contribute to the formation of carbon-carbon bonds in organic molecules . This could have various effects at the molecular and cellular level, depending on the specific molecules and cells involved.

Action Environment

Factors such as temperature, ph, and the presence of other chemicals could potentially affect the compound’s action if it is involved in suzuki–miyaura coupling reactions .

Biochemical Analysis

Biochemical Properties

It is known that bromophenyl compounds can participate in Suzuki-Miyaura cross-coupling reactions , which are widely used in organic synthesis . This suggests that 3-(3-Bromophenyl)-1-pyridin-2-ylpyrazole-4-carboxylic acid may interact with various enzymes, proteins, and other biomolecules in a biochemical context.

Cellular Effects

Related compounds have been shown to influence cell function . For instance, a pyrazoline derivative was found to affect the oxidative stress response in rainbow trout alevins .

Molecular Mechanism

Bromophenyl compounds are known to undergo free radical reactions , suggesting that this compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Related compounds have been shown to undergo protodeboronation, a reaction that involves the removal of a boron group . This suggests that the compound may exhibit changes in its effects over time due to chemical transformations.

Metabolic Pathways

Bromophenyl compounds are known to participate in Suzuki-Miyaura cross-coupling reactions , suggesting that this compound may be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-pyridin-2-ylpyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with a pyridinylpyrazole derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-pyridin-2-ylpyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are essential for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(3-Bromophenyl)-1-pyridin-2-ylpyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: It serves as a tool for studying biological pathways and interactions at the molecular level.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-1-pyridin-2-ylpyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-(3-bromophenyl)-1-pyridin-2-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O2/c16-11-5-3-4-10(8-11)14-12(15(20)21)9-19(18-14)13-6-1-2-7-17-13/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWSRMBWCAGBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152547-37-9
Record name 3-(3-bromophenyl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
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